molecular formula C14H16F17N2O2S.Cl<br>C14H16ClF17N2O2S B13422179 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride CAS No. 38006-74-5

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride

Cat. No.: B13422179
CAS No.: 38006-74-5
M. Wt: 634.8 g/mol
InChI Key: BIJMEXQJDYBHGD-UHFFFAOYSA-M
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Description

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride is a cationic fluorosurfactant known for its unique properties and applications. This compound is characterized by its heptadecafluorooctyl group, which imparts significant hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N,N,N-trimethyl-1-propanaminium chloride. The reaction is carried out in an organic solvent such as isopropanol or water, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-(((Heptadecafluorooctyl)sulfonyl)amino)propyltrimethylammonium iodide
  • Heptadecafluorooctanesulfonic acid
  • Heptadecafluorooctanesulfonyl fluoride

Uniqueness

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride stands out due to its unique combination of a fluorinated alkyl chain and a cationic ammonium group. This combination imparts exceptional surface-active properties, making it highly effective in reducing surface tension and stabilizing emulsions .

Properties

CAS No.

38006-74-5

Molecular Formula

C14H16F17N2O2S.Cl
C14H16ClF17N2O2S

Molecular Weight

634.8 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;chloride

InChI

InChI=1S/C14H16F17N2O2S.ClH/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

BIJMEXQJDYBHGD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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